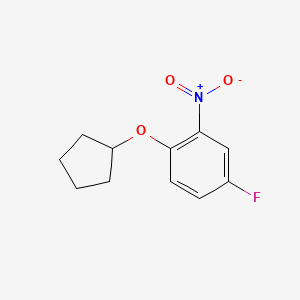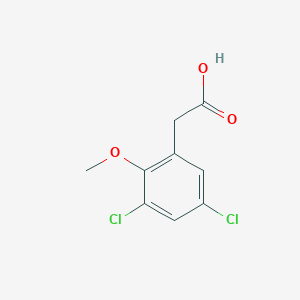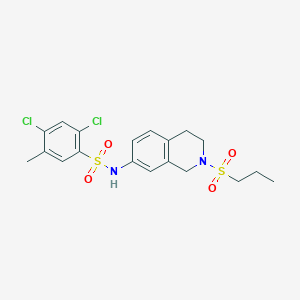
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound like this would typically include its molecular formula, structural formula, and possibly its IUPAC name. The compound is a benzene derivative with a cyclopentyloxy group, a fluorine atom, and a nitro group attached to the benzene ring at different positions .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product. The synthesis analysis would involve studying these reactions, the reagents and conditions required, and the mechanism of the reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Molecular Synthesis and Reactivity
The versatility of nitrobenzene derivatives, including structures similar to 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene, is highlighted in their use for molecular synthesis and understanding reactivity patterns. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile showcases the reactivity of nitrobenzene analogs with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the behavior of such compounds in various chemical environments (Wilshire, 1967). This kind of research aids in understanding the fundamental chemistry that can be applied to the synthesis and manipulation of compounds related to 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene.
Photophysics and Photochemistry
Investigations into the complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, shed light on the decay paths and interactions following UV absorption. This research provides a foundation for understanding the fluorescence, phosphorescence, and photochemical behavior of related compounds, potentially including 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene (Giussani & Worth, 2017). Such insights are valuable for designing materials with specific optical properties or for applications in photodynamic therapy.
Organometallic Chemistry
The synthesis and study of organometallic complexes, particularly those involving group 10 metals (Ni, Pd, Pt) with ligands derived from nitrobenzene, highlight the application of these compounds in creating novel catalytic or material properties. For instance, the preparation of bis(benzimidazolylidene) complexes from 1-fluoro-2-nitrobenzene derivatives illustrates the potential of such structures in catalysis and polymer chemistry (Boydston et al., 2006). Research in this domain can lead to advances in catalyst design and the development of new materials with enhanced performance.
Fluorescence Probes and Sensing
The development of fluorescent probes for sensitive detection of various substances, utilizing the chemical reactivity of nitrobenzene derivatives, underscores their importance in analytical chemistry and biological imaging. For example, the creation of a turn-on fluorescent probe for hydrazine detection employs nitrobenzene as a key component, demonstrating the utility of these compounds in environmental and biological monitoring (Chen et al., 2017). This research is crucial for developing tools that can detect trace amounts of substances for health and safety applications.
Reaction Mechanisms and Kinetics
Understanding the kinetics and mechanisms of reactions involving nitrobenzene derivatives enriches the field of organic chemistry. Studies focusing on the kinetics of SNAr reactions of nitrobenzenes with amines provide valuable insights into how substituents and leaving groups affect reaction rates and pathways. Such knowledge is essential for designing efficient synthetic routes and understanding the behavior of compounds like 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene under various conditions (Crampton, Emokpae, & Isanbor, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyloxy-4-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-5-6-11(10(7-8)13(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITTZHZCUNBKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2665206.png)

![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)
